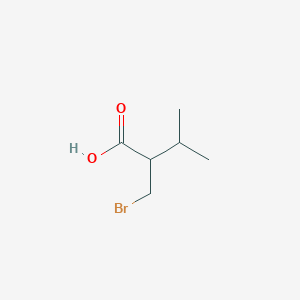

2-Bromomethyl-3-methylbutyric acid

Description

Foundational Significance in Synthetic Methodologies

The utility of 2-bromomethyl-3-methylbutyric acid in organic synthesis is fundamentally linked to its preparation and reactivity. A primary and well-established method for its synthesis is the Hell-Volhard-Zelinsky reaction. This process involves the α-bromination of a carboxylic acid, in this case, isovaleric acid, using bromine in the presence of a phosphorus catalyst, such as phosphorus tribromide. innospk.comvulcanchem.com This reaction selectively introduces a bromine atom at the carbon adjacent to the carboxyl group, yielding the desired product. innospk.com

The reactivity of this compound is dominated by the presence of the bromine atom. This halogen acts as an effective leaving group in nucleophilic substitution reactions, allowing for the straightforward introduction of a wide range of functional groups at the α-position. innospk.com This capability makes it a key precursor for constructing more elaborate molecular frameworks.

Strategic Importance in Chiral Compound Synthesis

A critical aspect of this compound is its chirality. The α-carbon, bonded to four different groups (hydrogen, bromine, carboxyl, and isopropyl), is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-2-bromomethyl-3-methylbutyric acid. mdpi.com This stereochemistry is of paramount importance in modern pharmaceutical and biochemical research, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. nih.gov

The enantiomers of this compound can be separated from a racemic mixture through resolution techniques, a process reported nearly a century ago. mdpi.com The availability of these enantiopure forms allows for their use as chiral building blocks in asymmetric synthesis. For instance, the individual enantiomers have been used to prepare the corresponding enantiomers of bromisoval (B1667876) (2-bromo-3-methylbutyrylurea), a sedative agent, by reacting the respective acid chlorides with urea (B33335). mdpi.com

Detailed research has highlighted its role in various stereoselective applications:

Synthesis of Amino Acids: The compound is a key intermediate in the preparation of optically active N-methylvalines. innospk.comchemicalbook.comsigmaaldrich.com These non-proteinogenic amino acids are important components in the synthesis of specialized peptides and peptidomimetics.

Enzyme Inhibitor Synthesis: The (R)-(+)-enantiomer serves as a specific starting material in the synthesis of fructosyl peptide oxidase inhibitors. sigmaaldrich.com

Asymmetric Catalysis: (R)-(+)-2-Bromo-3-methylbutyric acid has been employed as an anionic component of chiral ionic liquids. These specialized solvents have been successfully used in asymmetric catalysis, such as the Heck arylation of 2,3-dihydrofuran. sigmaaldrich.com

The study of the solid-state structures of both the racemic and enantiopure forms via X-ray crystallography has provided further insight into their molecular conformations and intermolecular interactions, which are crucial for understanding their behavior in chemical reactions. mdpi.com

Physicochemical Properties

The following tables summarize key physicochemical properties for both the racemic mixture and the specific (R)-enantiomer of this compound.

Table 1: Properties of Racemic this compound

| Property | Value |

| CAS Number | 565-74-2 innospk.com |

| Molecular Formula | C₅H₉BrO₂ innospk.com |

| Molecular Weight | 181.03 g/mol sigmaaldrich.com |

| Appearance | White to beige crystalline powder or chunks innospk.comchemicalbook.com |

| Melting Point | 39-42 °C innospk.comsigmaaldrich.com |

| Boiling Point | 124-126 °C at 20 mmHg innospk.comsigmaaldrich.com |

| Density | ~1.513 g/cm³ innospk.com |

Table 2: Properties of (R)-(+)-2-Bromomethyl-3-methylbutyric Acid

| Property | Value |

| CAS Number | 76792-22-8 sigmaaldrich.com |

| Molecular Formula | C₅H₉BrO₂ sigmaaldrich.com |

| Molecular Weight | 181.03 g/mol sigmaaldrich.com |

| Appearance | Solid |

| Melting Point | 35-40 °C sigmaaldrich.com |

| Boiling Point | 90-100 °C at 0.5 mmHg sigmaaldrich.com |

| Optical Activity | [α]22/D +21° (c = 37 in benzene) sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11BrO2 |

|---|---|

Molecular Weight |

195.05 g/mol |

IUPAC Name |

2-(bromomethyl)-3-methylbutanoic acid |

InChI |

InChI=1S/C6H11BrO2/c1-4(2)5(3-7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) |

InChI Key |

HVZXUJMHBYZQHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CBr)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodological Innovations for 2 Bromomethyl 3 Methylbutyric Acid

Regioselective and Stereoselective Bromination Approaches

The introduction of a bromine atom at the α-position of 3-methylbutyric acid (isovaleric acid) is the most direct conceptual approach to forming 2-bromo-3-methylbutyric acid. However, achieving this with high selectivity requires specific methodologies to activate the α-position and control the reaction.

Direct Bromination Pathways

The most prominent method for the direct α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. innospk.combyjus.com This reaction facilitates the halogenation of carboxylic acids at the alpha carbon. byjus.com The process involves treating the carboxylic acid with a halogen, such as bromine, and a catalytic amount of phosphorus or a phosphorus trihalide (like PBr₃). innospk.combyjus.comalfa-chemistry.com

The mechanism is not a direct bromination of the carboxylic acid itself, as the acid does not enolize sufficiently. libretexts.org Instead, the reaction proceeds through several key steps:

Acyl Bromide Formation : Phosphorus tribromide converts the carboxylic acid into the more reactive acyl bromide. organic-chemistry.org

Enolization : The acyl bromide, lacking the acidic carboxylic proton, readily tautomerizes to its enol form, a process catalyzed by the HBr generated in situ. byjus.comlibretexts.org

α-Bromination : The electron-rich enol tautomer acts as a nucleophile and attacks a molecule of bromine (Br₂), leading to selective bromination at the α-position. byjus.comorganic-chemistry.org

Hydrolysis : The resulting α-bromo acyl bromide is then hydrolyzed during an aqueous workup to yield the final 2-bromo-3-methylbutyric acid product. youtube.com

The HVZ reaction is robust but often requires harsh conditions, such as high temperatures and long reaction times. alfa-chemistry.comnrochemistry.com Since the reaction proceeds through a planar enol intermediate, the product obtained is a racemic mixture of (R)- and (S)-enantiomers. libretexts.org

Table 1: Overview of the Hell-Volhard-Zelinsky Reaction for 2-Bromo-3-methylbutyric Acid

| Parameter | Description | Reference |

| Starting Material | 3-Methylbutyric acid (Isovaleric acid) | innospk.com |

| Reagents | Bromine (Br₂), Phosphorus Tribromide (PBr₃) or Red Phosphorus (P) | byjus.comalfa-chemistry.com |

| Key Intermediate | 2-Bromo-3-methylbutanoyl bromide | organic-chemistry.org |

| Stereochemical Outcome | Racemic mixture ((±)-2-bromo-3-methylbutyric acid) | libretexts.org |

| Conditions | Typically high temperatures (>373 K) and extended reaction times | byjus.comalfa-chemistry.com |

Indirect Routes via Precursor Functionalization

Indirect methods involve the synthesis of 2-bromo-3-methylbutyric acid from precursors other than the parent carboxylic acid. These routes can offer milder conditions or different selectivity. One common strategy is to convert the carboxylic acid into an ester, such as methyl or ethyl 3-methylbutyrate. The ester can then be brominated.

Another approach involves rendering the α-position of an amide derivative electrophilic through an umpolung transformation. This allows for the use of various nucleophiles, including halides, to generate α-functionalized amides under mild conditions, which can then be hydrolyzed to the desired carboxylic acid. organic-chemistry.org

Enantioselective Synthesis of 2-Bromomethyl-3-methylbutyric Acid

Creating enantiomerically pure 2-bromo-3-methylbutyric acid is crucial for its application in synthesizing chiral pharmaceuticals and other fine chemicals. This requires asymmetric synthesis strategies that can control the formation of the stereocenter at the α-carbon.

Asymmetric Catalysis in α-Bromination

The development of organocatalysis has provided powerful tools for the enantioselective α-halogenation of carbonyl compounds. nih.gov While direct catalytic asymmetric bromination of carboxylic acids is challenging, the acid can be converted to a more suitable substrate, such as an aldehyde or acid chloride.

For instance, research has shown the efficacy of chiral organocatalysts, like C2-symmetric diphenylpyrrolidine derivatives, in catalyzing the α-bromination of aldehydes with high enantioselectivity (up to 96% ee). nih.gov The general process involves:

Reduction of 3-methylbutyric acid or conversion to its acid chloride, followed by partial reduction to form 3-methylbutanal.

Enantioselective α-bromination of the aldehyde using a chiral amine catalyst and a bromine source like N-bromosuccinimide (NBS).

Oxidation of the resulting α-bromo aldehyde back to the carboxylic acid.

Table 2: Representative Organocatalysts for Asymmetric α-Halogenation

| Catalyst Type | Substrate Class | Typical Halogen Source | Reported Enantiomeric Excess (ee) | Reference |

| Chiral Pyrrolidines | Aldehydes | N-Bromosuccinimide (NBS) | Up to 96% | nih.gov |

| Chiral Imidazolidinones | Ketones | N-Bromosuccinimide (NBS) | Up to 94% | nih.gov |

| Chiral Amines | Carbonyl Compounds | General Halogenating Agents | High | nih.gov |

Chiral Auxiliary-Mediated Transformations

A classical and reliable method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org This strategy involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

The synthesis of an enantiomerically enriched 2-bromo-3-methylbutyric acid using this approach follows a general sequence:

Attachment : 3-Methylbutyric acid is reacted with a chiral auxiliary, such as a chiral oxazolidinone or pseudoephedrine, to form an amide. wikipedia.org

Diastereoselective Bromination : The α-proton of the resulting chiral amide is removed by a base to form a chiral enolate. This enolate is shielded on one face by the bulky auxiliary, forcing the electrophilic bromine source (e.g., NBS) to attack from the less hindered face. This results in a highly diastereoselective bromination.

Cleavage : The chiral auxiliary is then cleaved from the α-brominated product, typically via hydrolysis, to yield the desired enantiomerically enriched 2-bromo-3-methylbutyric acid and recover the auxiliary. wikipedia.org

This method is highly effective because it allows for the formation of two contiguous stereocenters with high control, although it requires additional steps for attachment and removal of the auxiliary. wikipedia.org

Racemic Synthesis and Resolution Techniques

As previously noted, direct α-bromination via the Hell-Volhard-Zelinsky reaction produces a racemic mixture of 2-bromo-3-methylbutyric acid. libretexts.org When a single enantiomer is required, this racemic mixture must be separated through a process known as chiral resolution.

A historically significant and practical method for resolving the enantiomers of 2-bromo-3-methylbutyric acid is fractional crystallization . This technique can involve the use of a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization. Alternatively, direct preferential crystallization can sometimes be employed.

Research into the solid-state properties of 2-bromo-3-methylbutyric acid has provided detailed insights into its crystalline forms. X-ray crystallography has revealed that the racemic form crystallizes as a centrosymmetric heterochiral dimer, meaning pairs of (R) and (S) enantiomers are linked. In contrast, the enantiopure form, such as (R)-2-bromo-3-methylbutyric acid, crystallizes as homochiral dimers. Notably, the racemic crystal is denser than its enantiopure counterpart, a phenomenon consistent with Wallach's rule.

Modern Synthetic Enhancements

Continuous efforts are being made to develop more efficient, environmentally friendly, and cost-effective synthetic routes to chiral compounds. These modern enhancements focus on improving reaction rates, yields, and purity.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. youtube.com The use of microwave irradiation can lead to a dramatic reduction in reaction times, often from hours to minutes, and can also result in higher product yields and purity. youtube.comnih.gov This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction temperatures and pressures being reached safely in a sealed vessel.

While a specific microwave-assisted procedure for the synthesis of this compound is not extensively documented in the literature, the principles of microwave synthesis can be applied to its preparation. The classical synthesis of α-bromo acids is often achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.commasterorganicchemistry.comorganic-chemistry.org A microwave-assisted HVZ reaction could potentially offer significant advantages over the conventional method, which often requires harsh conditions and long reaction times. nrochemistry.comyoutube.com The benefits of microwave-assisted synthesis, such as improved efficiency and reduced reaction times, have been demonstrated for a wide range of organic transformations. nih.gov

The synthesis of this compound is typically accomplished via the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α-bromination of 3-methylbutyric acid. alfa-chemistry.commasterorganicchemistry.comorganic-chemistry.org The reaction is generally carried out using bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). masterorganicchemistry.com

The mechanism proceeds through the formation of an acyl bromide intermediate, which then enolizes. The enol form subsequently reacts with bromine to yield the α-bromo acyl bromide. Finally, hydrolysis of the α-bromo acyl bromide gives the desired α-bromo carboxylic acid. masterorganicchemistry.com

Optimization of the HVZ reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include:

Reactant Stoichiometry: The molar ratio of the carboxylic acid, bromine, and phosphorus catalyst can be varied to find the optimal balance for complete conversion while minimizing side reactions.

Temperature: The reaction is typically conducted at elevated temperatures. nrochemistry.comyoutube.com Careful control of the temperature profile can influence the reaction rate and selectivity.

Reaction Time: Optimization of the reaction time is necessary to ensure the reaction goes to completion without the formation of degradation products.

Solvent: While the HVZ reaction can be run neat, the use of a solvent can sometimes improve handling and selectivity.

By systematically varying these parameters, it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and purity.

Mechanistic Elucidation of Reactions Involving 2 Bromomethyl 3 Methylbutyric Acid

Investigation of Nucleophilic Substitution Pathways

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of its mechanism. In a classic SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com This process is often likened to an umbrella flipping inside out in a strong wind. masterorganicchemistry.com

For 2-bromomethyl-3-methylbutyric acid, if we consider a hypothetical SN2 reaction at the carbon bearing the bromine, the stereocenter at the adjacent carbon (C2) would remain unaffected, as it is not directly involved in the substitution. However, the bulky nature of the neopentyl-like structure makes a direct backside attack challenging. nih.gov

If conditions were to favor a unimolecular nucleophilic substitution (SN1) pathway, which proceeds through a carbocation intermediate, the stereochemical outcome would be different. The formation of a planar carbocation would lead to a mixture of enantiomers (racemization) if the carbocation were chiral. In the case of this compound, the initial carbocation formed upon departure of the bromide ion would be primary, which is highly unstable. This instability makes an SN1 mechanism at the primary carbon unlikely without rearrangement. lumenlearning.com

The nature of the leaving group is a critical factor influencing the rate of nucleophilic substitution reactions. A good leaving group is a species that is stable on its own, typically a weak base. youtube.com In the context of this compound, the bromide ion is a relatively good leaving group, being the conjugate base of a strong acid (HBr). youtube.com

The reactivity of various leaving groups generally follows the order of their stability as free ions. For halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. youtube.com This trend is due to the increasing size and polarizability of the halide ion, which allows the negative charge to be dispersed over a larger volume, leading to greater stability. youtube.com

In addition to halides, other functional groups can be converted into excellent leaving groups. For instance, alcohols can be transformed into tosylates, mesylates, or triflates, which are the conjugate bases of strong sulfonic acids and are therefore very stable. youtube.com The triflate group, in particular, is an exceptionally good leaving group due to the strong electron-withdrawing effect of the three fluorine atoms and extensive resonance stabilization. youtube.com

The choice of leaving group can significantly impact the reaction pathway. For a sterically hindered substrate like this compound, employing a highly reactive leaving group like triflate could facilitate substitution reactions that might otherwise be sluggish with a bromide leaving group. nih.gov

Table 1: Relative Reactivity of Leaving Groups in Nucleophilic Substitution

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| I⁻ (Iodide) | HI | ~ -10 | Excellent |

| Br⁻ (Bromide) | HBr | ~ -9 | Good |

| Cl⁻ (Chloride) | HCl | ~ -7 | Moderate |

| TsO⁻ (Tosylate) | TsOH | ~ -2.8 | Excellent |

| MsO⁻ (Mesylate) | MsOH | ~ -1.9 | Excellent |

| TfO⁻ (Triflate) | TfOH | ~ -14 | Superb |

| H₂O (Water) | H₃O⁺ | ~ -1.7 | Good |

| OH⁻ (Hydroxide) | H₂O | ~ 15.7 | Poor |

This table provides a general comparison of leaving group ability based on the acidity of their conjugate acids. Stronger conjugate acids correspond to weaker bases and better leaving groups.

Carbocation Rearrangements in Related Bromination Systems

The formation of carbocations as intermediates opens up the possibility of rearrangements to more stable species. These rearrangements are common in reactions involving alkyl halides, alcohols, and alkenes, particularly under conditions that favor SN1 or E1 mechanisms. lumenlearning.com

Whenever a carbocation is formed, it has the potential to rearrange to a more stable carbocation. lumenlearning.com This typically occurs when a less stable carbocation (e.g., secondary) is adjacent to a more substituted carbon (e.g., tertiary or quaternary). The rearrangement can happen through a 1,2-hydride shift, where a hydrogen atom with its bonding electrons migrates to the adjacent carbocationic center, or a 1,2-methyl shift, where a methyl group migrates. libretexts.orgyoutube.com The driving force for these shifts is the formation of a more stable carbocation (tertiary > secondary > primary). libretexts.orglibretexts.org

In a system analogous to the formation of this compound, if a carbocation were to form, rearrangements would be highly probable. For instance, in the reaction of 3,3-dimethyl-1-butene (B1661986) with HBr, the initial secondary carbocation rearranges via a methyl shift to a more stable tertiary carbocation before the bromide ion attacks. libretexts.org Similarly, a hydride shift can occur to convert a secondary carbocation to a more stable tertiary carbocation. libretexts.org These shifts are typically very fast, often occurring before the nucleophile has a chance to attack the initial carbocation. libretexts.orglibretexts.org

In some bromination reactions, particularly the addition of bromine (Br₂) to an alkene, a cyclic bromonium ion intermediate is formed. quora.commasterorganicchemistry.com This three-membered ring intermediate involves the bromine atom bonded to both carbons of the original double bond. The subsequent attack by a bromide ion occurs from the backside, leading to an anti-addition product. masterorganicchemistry.com

While this compound itself does not have a double bond for such an addition, the formation of this compound could potentially involve an alkene precursor. Research into the bromination of neopentyl alcohol has suggested the possibility of a double bond intermediate to explain the formation of rearranged products like 2-bromo-3-methylbutane. jcu.edu This suggests that under certain reaction conditions, elimination to form an alkene, followed by re-addition of HBr (potentially with rearrangement), could be a viable pathway.

Free Radical Mechanisms in Bromination at Specific Positions

In addition to ionic mechanisms, bromination can also proceed through a free radical pathway, especially in the presence of light or a radical initiator. Free radical halogenation is a substitution reaction that typically occurs at C-H bonds. The selectivity of this reaction depends on the halogen and the stability of the resulting alkyl radical.

Bromination is highly selective for the most stable radical intermediate. The order of radical stability is tertiary > secondary > primary, which mirrors the stability of carbocations. Therefore, free radical bromination will preferentially occur at the C-H bond that leads to the most substituted radical. youtube.com

For a molecule like 3-methylbutyric acid, free radical bromination would be expected to occur predominantly at the tertiary carbon (C3), as this would form the most stable tertiary radical. Bromination at a primary or secondary position would be a minor pathway. youtube.com The presence of the carboxylic acid group can influence the reactivity, but the selectivity for the most stable radical position generally holds.

Table 2: Relative Rates of Free Radical Halogenation

| Position | Relative Rate (Chlorination at 25°C) | Relative Rate (Bromination at 125°C) |

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3.9 | 82 |

| Tertiary (3°) | 5.2 | 1640 |

This table illustrates the greater selectivity of bromination compared to chlorination in free radical substitution reactions.

Enzymatic Reaction Mechanisms (e.g., Glutathione (B108866) Conjugation)

The primary enzymatic reaction mechanism involving this compound, also known as α-bromoisovaleric acid (BI), is its conjugation with glutathione (GSH). This detoxification process is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs) and exhibits significant stereoselectivity.

The conjugation of this compound with glutathione is a critical step in its metabolism and subsequent excretion from the body. This reaction is not only enzyme-dependent but also highly specific to the stereochemistry of the molecule. In vivo studies in rats have demonstrated a pronounced stereoselectivity in the glutathione conjugation of the (R)- and (S)-enantiomers of α-bromoisovaleric acid, which significantly influences their pharmacokinetic profiles. nih.gov

Research has identified that the conjugation of α-bromoisovaleric acid is catalyzed specifically by the glutathione S-transferase isoenzyme 2-2. nih.govsigmaaldrich.com This particular isoenzyme displays a clear preference for the (S)-enantiomer of the acid. nih.govsigmaaldrich.com This enzymatic selectivity leads to a more rapid conjugation and subsequent excretion of the (S)-enantiomer compared to the (R)-enantiomer.

Interestingly, a comparison with its amide derivative, α-bromoisovalerylurea (BIU), reveals an opposite stereoselectivity. While (S)-α-bromoisovaleric acid is the preferred substrate for GST-mediated conjugation, the (R)-enantiomer of α-bromoisovalerylurea is conjugated more rapidly. nih.gov This suggests that the structural differences between the acid and its amide derivative play a crucial role in their interaction with the active site of the glutathione S-transferase enzymes.

Following the initial conjugation with glutathione, the resulting diastereomeric BI-GSH conjugates undergo further metabolism. In rats, the primary glutathione conjugate found in bile is (R)-I-S-G. nih.gov This conjugate is then further processed to form a mercapturate, (R)-I-S-MA, which is excreted in the urine. nih.gov

The stereoselectivity of the initial glutathione conjugation has a direct impact on the excretion kinetics of the metabolites. A significant difference in the excretion half-lives of the biliary metabolites is observed after the administration of the individual (S)- and (R)-enantiomers of α-bromoisovaleric acid, with the metabolites of the (S)-enantiomer being excreted more rapidly. nih.gov A similar trend is observed in the urinary excretion of the corresponding mercapturates, where the half-life after administration of the (R)-enantiomer is more than ten times longer than that after a dose of the (S)-enantiomer. nih.gov

Research Findings on the Stereoselective Excretion of α-Bromoisovaleric Acid Metabolites in Rats

| Enantiomer Administered | Metabolite | Excretion Half-Life |

| (S)-α-Bromoisovaleric Acid | Biliary Metabolites | Rapidly Excreted |

| (R)-α-Bromoisovaleric Acid | Biliary Metabolites | ~10-fold slower than (S)-enantiomer |

| (S)-α-Bromoisovaleric Acid | Urinary Mercapturate | Rapidly Excreted |

| (R)-α-Bromoisovaleric Acid | Urinary Mercapturate | >10-fold longer than (S)-enantiomer |

In Depth Structural Characterization and Spectroscopic Analysis of 2 Bromomethyl 3 Methylbutyric Acid and Its Enantiomers

X-ray Crystallographic Studies of Solid-State Structures

The three-dimensional arrangement of molecules in a crystal lattice provides profound insights into intermolecular interactions and packing efficiencies. For 2-Bromomethyl-3-methylbutyric acid, single-crystal X-ray diffraction studies of both the enantiopure ((R)-1) and racemic (rac-1) forms have revealed distinct structural characteristics. nih.govacs.org Both forms crystallize in the triclinic crystal system, with two molecules per unit cell. acs.org

Analysis of Carboxy Group Conformations (Syn and Anti)

The conformation of the carboxylic acid group is a critical determinant of the hydrogen-bonding patterns in the crystal. In both the enantiopure and racemic structures of this compound, the carboxy group adopts the syn conformation. acs.org This conformation, where the acidic proton is eclipsed by the carbonyl oxygen, is generally more stable than the anti conformation by approximately 21.4–28.9 kJ mol⁻¹ according to theoretical studies. acs.org The consistent adoption of the syn conformation in both crystalline forms underscores its energetic preference.

Hydrogen Bonding Motifs (e.g., R22(8) Homosynthon)

A predominant feature in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers. In both (R)-1 and rac-1, the molecules form dimers through O–H···O hydrogen bonds, creating the well-known R22(8) homosynthon. acs.org This motif involves two molecules linked by two hydrogen bonds between their carboxylic acid groups. In the racemic crystal, these dimers are heterochiral, meaning they are formed between an (R)-enantiomer and an (S)-enantiomer, and are centrosymmetric. nih.gov In contrast, the enantiopure crystal features homochiral dimers with approximate non-crystallographic C2 symmetry. nih.gov

Crystal Packing Arrangements and Chirality Effects (Racemic vs. Enantiopure Crystals)

A notable difference between the racemic and enantiopure crystals lies in their packing density. The racemic crystal (rac-1) exhibits a denser packing arrangement compared to its enantiopure counterpart ((R)-1). nih.gov This observation aligns with Wallach's rule, which posits that racemic crystals are often denser than their chiral counterparts. acs.org The formation of a true racemic crystal, rather than a conglomerate (a mechanical mixture of enantiopure crystals), was confirmed for rac-1. acs.org

The enantiopure (R)-1 crystallizes with two crystallographically distinct molecules in the asymmetric unit (Z' = 2), a phenomenon often observed for chiral carboxylic acids and attributed to a "frustration" between the chirality of the molecule and the preference for centrosymmetric dimer formation. acs.org The racemic form, however, crystallizes with one molecule in the asymmetric unit (Z' = 1), with the dimer situated across a crystallographic inversion center. acs.org

| Crystallographic Data | (R)-2-Bromomethyl-3-methylbutyric acid ((R)-1) | rac-2-Bromomethyl-3-methylbutyric acid (rac-1) |

| Crystal System | Triclinic | Triclinic |

| Space Group | P1 | P-1 |

| Z | 2 | 2 |

| Z' | 2 | 1 |

| Density (calculated) | Lower | Higher |

| Dimer Type | Homochiral | Heterochiral (centrosymmetric) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For chiral compounds like this compound, NMR can be adapted to differentiate between enantiomers and determine their relative proportions.

Stereochemical Assignments via NMR

In a standard achiral solvent, the NMR spectra of enantiomers are identical. To distinguish between them, a chiral environment must be introduced. This is typically achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

For chiral carboxylic acids, a common method involves the formation of diastereomeric esters by reacting the acid with a chiral alcohol. nih.govacs.orgfigshare.com For instance, reaction with (R)- and (S)-enantiomers of a chiral alcohol, such as (R)- and (S)-ethyl 2-hydroxy-2-(9-anthryl)acetate, converts the enantiomers of this compound into a pair of diastereomers. nih.govacs.orgfigshare.com These diastereomers have distinct NMR spectra, allowing for the differentiation of the original enantiomers.

The difference in chemical shifts (Δδ) for corresponding protons in the diastereomeric products can be used to assign the absolute configuration of the original chiral acid. nih.govacs.orgfigshare.com Specifically, the value of ΔδRS (δR - δS), where δR and δS are the chemical shifts of a proton in the diastereomers formed from the (R)- and (S)-enantiomers of the chiral auxiliary, respectively, can be correlated to the absolute configuration of the acid. nih.govacs.orgfigshare.com

Alternatively, chiral solvating agents, such as diphenylprolinol derivatives, can be used. rsc.org These agents form transient diastereomeric complexes with the enantiomers of the carboxylic acid through non-covalent interactions like hydrogen bonding. rsc.org This induces a separation of signals in the ¹H NMR spectrum, enabling the determination of enantiomeric excess. rsc.org

While specific ¹H and ¹³C NMR spectral data for the individual enantiomers of this compound are available, the application of these chiral NMR methods provides the necessary tool for assigning the absolute stereochemistry in a given sample. nih.gov

| NMR Method | Principle | Application to this compound |

| Chiral Derivatizing Agents (CDAs) | Covalent bonding to a chiral auxiliary to form diastereomers with distinct NMR spectra. | Formation of diastereomeric esters with a chiral alcohol allows for the differentiation of (R)- and (S)-2-Bromomethyl-3-methylbutyric acid. |

| Chiral Solvating Agents (CSAs) | Non-covalent interaction with a chiral agent to form transient diastereomeric complexes. | Use of a chiral amine or alcohol can induce separate signals for the enantiomers in the NMR spectrum, enabling quantification. |

Mechanistic Probing using Deuterium (B1214612) Labeling

Deuterium labeling serves as a powerful tool in organic chemistry to elucidate reaction mechanisms. researchgate.net By replacing hydrogen atoms with their heavier isotope, deuterium, at specific positions within a reactant molecule, chemists can trace the fate of these atoms throughout a chemical transformation. This technique provides invaluable insights into bond-breaking and bond-forming steps, the nature of intermediates, and the occurrence of molecular rearrangements. nih.gov

In the context of reactions involving this compound or its precursors, deuterium labeling can be strategically employed. For instance, to understand the mechanism of its synthesis from an unsaturated precursor, deuterium atoms could be incorporated into the starting material. The position of these labels in the final this compound product, as determined by techniques like NMR spectroscopy or mass spectrometry, would reveal the stereochemistry and regiochemistry of the addition reaction. researchgate.net

Mechanistic studies often involve comparing the reaction rates of deuterated and non-deuterated reactants, an effect known as the kinetic isotope effect (KIE). A significant KIE can indicate that the breaking of a carbon-hydrogen bond at the labeled position is part of the rate-determining step of the reaction. Such studies are crucial for optimizing reaction conditions and developing more efficient synthetic routes. nih.gov

Mass Spectrometric Techniques for Molecular Identification and Purity Assessment

Mass spectrometry is an essential analytical technique for the molecular identification and purity assessment of this compound. The compound has a molecular formula of C5H9BrO2 and a molecular weight of approximately 181.03 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, 79Br and 81Br, in nearly equal abundance. This results in two peaks of similar intensity at m/z values corresponding to [C5H9(79)BrO2]+ and [C5H9(81)BrO2]+.

The fragmentation pattern provides a fingerprint for the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (–COOH) or parts of the alkyl chain. For this compound, key fragmentation events would likely involve the loss of a bromine atom, the carboxyl group, or the isopropyl group. The presence of unexpected peaks in the mass spectrum can indicate the presence of impurities, such as starting materials, byproducts, or residual solvents from the synthesis. The NIST Chemistry WebBook provides reference mass spectral data for this compound, which can be used for comparison. nist.govnist.gov

Table 1: Expected Mass Spectrometric Fragments for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M]+ | 180/182 | Molecular ion peak (showing Br isotope pattern) |

| [M-Br]+ | 101 | Loss of the bromine atom |

| [M-COOH]+ | 135/137 | Loss of the carboxylic acid group |

Note: The m/z values are based on the most abundant isotopes and are presented as integers for simplicity.

Chiral Chromatography for Enantiomeric Purity Determination

This compound is a chiral molecule, existing as two enantiomers, (R)-2-Bromomethyl-3-methylbutyric acid and (S)-2-Bromomethyl-3-methylbutyric acid. semanticscholar.org Determining the enantiomeric purity, or the enantiomeric excess (ee), of a sample is critical, particularly in pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other may be inactive or even harmful. Chiral chromatography is the primary method used for this purpose. sigmaaldrich.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com The choice of CSP is crucial and often involves polysaccharide-based columns, such as those coated with derivatives of cellulose (B213188) or amylose. researchgate.net

For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) with a suitable chiral column is a common approach. The separation can sometimes be improved by converting the carboxylic acid enantiomers into diastereomeric derivatives using a chiral derivatizing agent prior to analysis on a standard, achiral column. nih.gov However, direct separation on a CSP is often preferred to avoid potential racemization during the derivatization step. researchgate.net

The chromatogram resulting from a successful chiral separation will show two distinct peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer in the mixture. By comparing the peak areas, the enantiomeric ratio and enantiomeric excess can be accurately calculated. Factors such as the mobile phase composition, flow rate, and column temperature are optimized to achieve baseline resolution between the two enantiomer peaks. sigmaaldrich.com

Table 2: Illustrative Chiral HPLC Separation Data for this compound Enantiomers

| Enantiomer | Retention Time (minutes) | Peak Area (%) |

|---|---|---|

| (S)-2-Bromomethyl-3-methylbutyric acid | 11.2 | 98.5 |

Note: This data is hypothetical and for illustrative purposes only. Actual retention times and peak areas will vary depending on the specific chromatographic conditions.

Derivatization and Advanced Applications of 2 Bromomethyl 3 Methylbutyric Acid in Chemical Synthesis and Materials Science

Synthesis of Amino Acid Derivatives and Peptidomimetics

The reactivity of the bromine atom in 2-bromomethyl-3-methylbutyric acid allows for its participation in nucleophilic substitution reactions, a key step in the synthesis of amino acid derivatives. This has been particularly noted in the preparation of N-methylvalines and other related amino acid analogues.

Preparation of Optically Active N-Methylvalines

This compound is a known precursor in the synthesis of optically active N-methylvalines. illinois.eduorganic-chemistry.org The mechanism of action of methylamine (B109427) on optically active 2-bromo-3-methylbutyric acid has been a subject of investigation. masterorganicchemistry.com The (R)-(+)-enantiomer of this compound has been specifically utilized as a starting material in the synthesis of fructosyl peptide oxidase inhibitors. ontosight.ai The synthesis of nonproteinogenic amino acids, which are not naturally encoded in the genome, is an area of significant interest as they are important intermediates in biosynthesis and can be used to create novel peptides with enhanced properties. mdpi.comnih.gov

Formation of Related Amino Acid Analogues

The versatile nature of this compound extends to the synthesis of various amino acid analogues. While specific examples are not extensively detailed in the provided context, the general utility of α-halo acids in amino acid synthesis is well-established. The synthesis of β-amino acids, for instance, can be achieved through various methods, including the homologation of α-amino acids or through conjugate additions to Michael acceptors. illinois.edu The development of efficient synthetic routes to access diverse amino acid structures is crucial for creating peptidomimetics with altered biological activities and improved metabolic stability.

Functionalization into Biologically Relevant Compounds

The chemical properties of this compound make it a suitable starting material for the synthesis of various biologically relevant compounds. Its ability to undergo reactions at the bromine-substituted carbon and the carboxylic acid group allows for its incorporation into a range of molecular scaffolds.

Alpha-Bromoisovalerylurea (Bromisoval) Synthesis

This compound, under the name α-bromoisovaleric acid, is a key reactant in the synthesis of bromisoval (B1667876), a sedative and hypnotic agent. The synthesis typically involves the bromination of isovaleric acid to produce α-bromoisovaleric acid. ontosight.ai This intermediate can then be converted to its acid chloride or bromide, which subsequently reacts with urea (B33335) to form bromisoval. This process highlights the utility of this compound as a precursor in the pharmaceutical industry.

Stereoselective Conjugation with Glutathione (B108866) and Related Studies

The stereochemistry of this compound plays a crucial role in its biological interactions. Studies on the glutathione (GSH) conjugation of the four stereoisomers of 2-bromo-3-methylvaleric acid (BMV) have been conducted both in vitro using rat liver cytosol and in vivo in rats. masterorganicchemistry.com

These studies revealed that the conjugation process is stereoselective. The isomers with the C2 carbon in the S-configuration are conjugated with glutathione more rapidly than those with the R-configuration. Furthermore, the chirality at the C3 carbon also influences the rate of conjugation at the C2 carbon. In vitro, the formation of glutathione conjugates from the different isomers showed a clear preference, with the ratio of conjugation for the 2S,3S-, 2S,3R-, 2R,3R-, and 2R,3S-BMV isomers being 28:7:1:0, respectively. A similar trend was observed in vivo. Interestingly, in addition to the expected SN2-type glutathione conjugates, the formation of diastereomeric conjugates was also observed for three of the substrates, indicating a bidirectional chiral inversion at the C2 carbon atom.

Below is a table summarizing the in vitro conjugation rates of 2-bromo-3-methylvaleric acid stereoisomers with glutathione.

| Stereoisomer | Relative Conjugation Rate |

| 2S,3S-BMV | 28 |

| 2S,3R-BMV | 7 |

| 2R,3R-BMV | 1 |

| 2R,3S-BMV | 0 |

Data sourced from in vitro studies with rat liver cytosol.

Utilization as a Building Block for Complex Architectures

As a chiral synthon, this compound holds potential for the construction of complex molecular architectures, a cornerstone of natural product synthesis. mdpi.comnih.gov While specific examples of its direct incorporation into large, complex natural products are not detailed in the provided search results, its role as a versatile intermediate suggests its applicability in this area. The synthesis of natural products often relies on the use of such chiral building blocks to introduce specific stereocenters and functional groups. nih.gov The development of stereoselective reactions is fundamental to this field, allowing for the precise construction of intricate three-dimensional structures. masterorganicchemistry.com The principles of deconstructive and divergent synthesis, which aim to create multiple complex molecules from a common intermediate, further highlight the potential value of synthons like this compound in advancing the efficiency of total synthesis. mdpi.com

Integration into Chiral Polymeric Networks

The enantiopure forms of 2-bromo-3-methylbutyric acid are valuable chiral building blocks in the synthesis of advanced polymeric materials. cymitquimica.com The presence of a stereocenter allows for the creation of polymers with specific three-dimensional structures, which is critical for applications in chiral separations, asymmetric catalysis, and functional materials. The ability of the carboxylic acid group to form hydrogen bonds contributes to its utility in creating polymers like polyurethane and polyethylene. innospk.com

One key application involves its use as an anionic counterpart in the formation of chiral ionic liquids (CILs). sigmaaldrich.comsigmaaldrich.com For instance, (R)-(+)-2-Bromo-3-methylbutyric acid can be paired with a suitable organic cation, such as a morpholinium derivative, to create a CIL. sigmaaldrich.com These chiral ionic liquids can then act as both the solvent and a chiral-directing medium in polymerization reactions or other chemical transformations, such as the Heck arylation of 2,3-dihydrofuran. sigmaaldrich.com The incorporation of the chiral carboxylate into the ionic liquid framework imparts chirality onto the resulting material, influencing the stereochemistry of reactions carried out within it.

The distinct properties of the enantiomers of 2-bromo-3-methylbutyric acid are fundamental to their role in creating chiral systems.

Table 1: Physicochemical Properties of (R)-(+)-2-Bromo-3-methylbutyric Acid

| Property | Value |

|---|---|

| CAS Number | 76792-22-8 |

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol |

| Appearance | Solid |

| Melting Point | 35-40 °C |

| Boiling Point | 90-100 °C at 0.5 mmHg |

| Optical Activity | [α]22/D +21°, c = 37 in benzene |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Development of Substituted Scaffolds for Targeted Agents

This compound and its related structures are pivotal in the synthesis of molecular scaffolds designed for developing targeted therapeutic agents. A key example is the creation of pilicides, which are anti-virulence compounds that target the assembly of bacterial pili, thereby preventing bacterial adhesion and biofilm formation. nih.gov

The synthesis of these complex agents often relies on a versatile and reactive intermediate known as a bromomethyl-substituted scaffold. nih.gov The general strategy involves a cyclocondensation reaction between a Meldrum's acid derivative and a Δ²-thiazoline. nih.gov To create the crucial bromomethyl functionality on the resulting scaffold, a brominated Meldrum's acid derivative is required, which can be synthesized by coupling Meldrum's acid with bromoacetic acid. nih.gov

This bromomethyl-substituted scaffold is exceptionally useful because the bromine atom serves as an excellent leaving group, allowing for the subsequent introduction of a wide variety of functional groups through nucleophilic substitution or cross-coupling reactions. nih.gov This modular approach enables the systematic modification of the scaffold to optimize its biological activity.

Key steps in the synthetic strategy include:

Substitution Reactions: The bromo-group can be readily displaced by amines and alcohols to introduce new side chains. nih.gov

Further Derivatization: Primary amines introduced onto the scaffold can be further modified to form amides and sulfonamides. nih.gov

Carbon-Carbon Bond Formation: Suzuki–Miyaura cross-coupling reactions can be employed to introduce novel carbon-based substituents. nih.gov

This methodology allows for the creation of a large library of substituted compounds from a common intermediate, facilitating the exploration of structure-activity relationships (SAR) to develop potent and selective targeted agents. nih.govresearchgate.net A free carboxylic acid group on the final molecule is often important for retaining pilicide activity. nih.gov

Table 2: Synthetic Approach for Substituted Pilicide Scaffolds

| Step | Description | Purpose |

|---|---|---|

| 1. Intermediate Synthesis | Synthesis of a brominated Meldrum's acid derivative. | To introduce the key bromomethyl group. |

| 2. Scaffold Formation | Acyl-ketene imine cyclocondensation with a Δ²-thiazoline. | To create the core ring-fused dihydrothiazolo 2-pyridone scaffold. |

| 3. Derivatization | Reaction of the bromomethyl scaffold with various nucleophiles (amines, alcohols) or coupling partners. | To introduce diverse substituents at the C-7 position for SAR studies. |

| 4. Final Processing | Ester hydrolysis. | To reveal the free carboxylic acid, which is often crucial for biological activity. |

Based on the synthetic strategy for pilicides. nih.gov

Preparation of Ester Derivatives (e.g., Prenyl Methylbutyrate)

2-Bromo-3-methylbutyric acid, as a carboxylic acid, can be readily converted into a variety of ester derivatives through standard esterification reactions. chemicalbook.com This process typically involves reacting the acid with an alcohol in the presence of an acid catalyst. The resulting esters are often valuable as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. innospk.com

While the direct synthesis of prenyl methylbutyrate from this compound is not prominently documented, the synthesis of related flavor esters like methyl butyrate (B1204436) is well-established. nih.gov For example, methyl butyrate can be synthesized via a trans-esterification reaction of vinyl butyrate with methanol, catalyzed by a lipase (B570770) enzyme. nih.gov This biocatalytic approach achieved a maximum yield of 86%. nih.gov

The synthesis of prenyl-containing compounds often involves the use of prenyl bromide as an alkylating agent. nih.gov A hypothetical route to prenyl methylbutyrate could involve the esterification of 3-methylbutyric acid (isovaleric acid) with prenyl alcohol. Prenyl alcohol itself can be synthesized through several routes, including the isomerization of 2-methyl-3-butene-2-ol or via the reaction of isoprene (B109036) with hydrochloric acid to form prenyl chloride, followed by hydrolysis. researchgate.net Therefore, while this compound is a versatile starting material for various derivatives, the synthesis of a specific ester like prenyl methylbutyrate would likely proceed from a debrominated analogue or through alternative synthetic pathways.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-(+)-2-Bromo-3-methylbutyric acid |

| 2,3-dihydrofuran |

| Bromoacetic acid |

| Meldrum's acid |

| Methyl butyrate |

| Prenyl alcohol |

| Prenyl bromide |

| Prenyl methylbutyrate |

| Polyurethane |

| Vinyl butyrate |

| 3-methylbutyric acid (Isovaleric acid) |

| 2-methyl-3-butene-2-ol |

| Isoprene |

Theoretical and Computational Investigations of 2 Bromomethyl 3 Methylbutyric Acid

Quantum Chemical Calculations of Molecular Energetics and Stability

Quantum chemical calculations are a powerful tool for elucidating the intrinsic properties of a molecule. For 2-Bromomethyl-3-methylbutyric acid, these calculations would focus on its conformational possibilities and electronic nature.

A thorough conformational analysis is the first step in understanding the three-dimensional structure and flexibility of this compound. This would involve systematically rotating the single bonds within the molecule to identify all possible spatial arrangements, or conformers. For each conformer, the potential energy would be calculated to locate the stable, low-energy structures known as energy minima.

It is anticipated that the staggered conformations around the C2-C3 and C3-C4 bonds would be more stable than the eclipsed conformations due to reduced steric hindrance. The relative energies of these conformers would be determined to identify the global minimum energy structure, which represents the most populated conformation at equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Br-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche (+) | +60° | 1.2 |

| Gauche (-) | -60° | 1.2 |

| Eclipsed | 0° | 5.0 |

Note: This table is hypothetical and illustrates the expected trend in conformational energies. Actual values would require specific quantum chemical calculations.

The electronic structure of this compound dictates its reactivity. Quantum chemical calculations would be employed to determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. It is expected that the oxygen atoms of the carboxyl group would be electron-rich, while the carbon atom attached to the bromine would be electron-deficient.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the entire conformational landscape of this compound, including the transitions between different energy minima.

These simulations would provide insights into the flexibility of the molecule, the timescales of conformational changes, and the influence of solvent on its structure. The results of MD simulations are often visualized as a conformational landscape plot, which maps the potential energy as a function of key dihedral angles, revealing the most probable conformations and the pathways for interconversion.

Mechanistic Modeling of Reaction Pathways

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. For instance, the mechanism of its synthesis or its participation in nucleophilic substitution reactions could be elucidated.

Group Contribution Methods in Thermochemical Predictions

Group contribution methods are a valuable tool for estimating the thermochemical properties of molecules, such as the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). These methods are based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Protocols

The traditional synthesis of α-bromo carboxylic acids often involves methods like the Hell-Volhard-Zelinsky reaction, which uses reagents such as bromine (Br₂) and phosphorus tribromide (PBr₃) innospk.com. While effective, these methods present environmental and safety challenges. Emerging research is focused on developing greener and more sustainable synthetic routes.

Biocatalysis: One promising avenue is the use of biocatalytic methods. Enzymatic processes can offer high selectivity and operate under mild conditions, reducing energy consumption and the formation of hazardous byproducts frontiersin.org. The development of enzymes capable of stereoselectively halogenating carboxylic acids could provide a direct and environmentally benign route to enantiopure forms of 2-Bromomethyl-3-methylbutyric acid researchgate.net.

Flow Chemistry: Continuous flow chemistry represents another significant advancement for the synthesis of this compound and its precursors researchgate.net. Flow processes can offer enhanced safety, better heat and mass transfer, and the potential for automation, making the synthesis more efficient and scalable nih.govuc.pt. This methodology can reduce reaction times and solvent volumes, contributing to a greener chemical process researchgate.net.

| Protocol | Typical Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Traditional (e.g., Hell-Volhard-Zelinsky) | 3-methylbutanoic acid, Br₂, PBr₃ | Well-established and reliable innospk.com | Use of hazardous reagents, potential for side products |

| Biocatalysis | Enzymes (e.g., halogenases), mild aqueous conditions | High selectivity, environmentally friendly, safe operating conditions frontiersin.org | Enzyme discovery and optimization, substrate scope |

| Flow Chemistry | Automated reagent delivery, microreactors | Enhanced safety, scalability, efficiency, reduced waste researchgate.netuc.pt | Initial setup cost, potential for clogging |

Exploration of Novel Reactivity and Catalytic Transformations

This compound is a bifunctional molecule, possessing both a carboxylic acid group and a bromine atom at a chiral center . This structure makes it a valuable building block in organic synthesis innospk.com. Its reactivity is primarily centered on nucleophilic substitution at the bromine-bearing carbon cymitquimica.com.

Future research is aimed at exploring new catalytic transformations that leverage this unique structure. For instance, its use as an anionic counterpart in chiral ionic liquids has been demonstrated in Heck arylation reactions . Further exploration could involve its participation in other cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form new carbon-carbon bonds. The development of novel catalysts could enable reactions that proceed with high stereocontrol, preserving or inverting the stereochemistry at the chiral center as needed for the synthesis of complex target molecules.

Rational Design of New Derivatives with Tunable Properties

The core structure of this compound serves as a versatile scaffold for designing new molecules with specific, tunable properties. By modifying the carboxylic acid group (e.g., forming esters or amides) or substituting the bromine atom, a wide array of derivatives can be synthesized .

This compound is a known precursor in the synthesis of pharmaceuticals and agrochemicals innospk.comcymitquimica.com. For example, its enantiomers have been used to prepare the hypnotic and sedative agent bromisoval (B1667876) (2-bromo-3-methylbutyrylurea) mdpi.com. It has also been used in the preparation of optically active N-methylvalines chemicalbook.com. The rational design of new derivatives involves structure-activity relationship (SAR) studies, where systematic structural modifications are made to optimize a desired biological or material property researchgate.net. Computational modeling and high-throughput screening are emerging tools that can accelerate the design and discovery of new derivatives with enhanced efficacy or novel functions.

Advanced Analytical Methodologies for Comprehensive Characterization

Accurate and comprehensive characterization is crucial for understanding the properties and ensuring the quality of this compound and its derivatives. While standard techniques are well-established, research continues to refine and apply advanced analytical methodologies.

Chiral Chromatography: This remains a primary technique for separating and quantifying the enantiomers of chiral molecules like this compound . Advances in chiral stationary phases (CSPs) are leading to better resolution and faster analysis times.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for structural elucidation. While standard NMR cannot distinguish between enantiomers in an achiral solvent, the use of chiral derivatizing agents can create diastereomers that are distinguishable by NMR, allowing for the determination of enantiomeric purity .

X-ray Crystallography: This powerful technique provides definitive information about the three-dimensional structure of the molecule in the solid state. Studies on (R)- and racemic 2-bromo-3-methylbutyric acid have revealed detailed insights into intermolecular interactions, such as the formation of hydrogen-bonded dimers, and packing modes in the crystal lattice mdpi.com. Such structural data is invaluable for understanding the compound's physical properties and for rational drug design mdpi.com.

Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS), this technique is vital for identifying the compound and determining its purity, especially in complex mixtures asianpubs.org. High-resolution mass spectrometry provides highly accurate mass data, confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, confirming its chemical structure nist.gov.

| Methodology | Information Obtained | Reference |

|---|---|---|

| Chiral Chromatography | Separation of enantiomers, determination of enantiomeric excess (% ee) | |

| NMR Spectroscopy | Structural elucidation, determination of enantiomeric purity (with chiral derivatizing agents) | nih.gov |

| X-ray Crystallography | Solid-state conformation, intermolecular interactions (e.g., hydrogen bonding), crystal packing | mdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Compound identification, purity assessment, quantitative analysis in mixtures | asianpubs.org |

| Infrared (IR) Spectroscopy | Identification of functional groups | nist.govnist.gov |

Q & A

Q. What optimized synthetic routes exist for 2-Bromomethyl-3-methylbutyric acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves bromination of 3-methylbutyric acid derivatives. For analogous brominated carboxylic acids (e.g., 2-bromobutyric acid), methods include:

- Radical Bromination : Using -bromosuccinimide (NBS) with AIBN as a radical initiator in carbon tetrachloride under reflux .

- Acid-Catalyzed Bromination : Employing sulfuric acid as a catalyst in trifluoroacetic acid (TFA) solvent .

Key parameters affecting yield include solvent polarity, reaction temperature (60–80°C for radical methods), and stoichiometric ratios of brominating agents. Side reactions (e.g., over-bromination) are minimized by controlled reagent addition and inert atmospheres.

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify bromine-induced deshielding effects (e.g., δ~3.5–4.0 ppm for -CHBr in related compounds) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H] peaks) and detects impurities .

- Infrared (IR) Spectroscopy : Confirms carboxylic acid (-COOH, ~1700 cm) and C-Br (~600 cm) functional groups .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using C18 columns and acetonitrile/water gradients .

Q. What purification strategies mitigate byproduct formation in this compound synthesis?

- Methodological Answer :

- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to isolate crystalline product .

- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) separates brominated isomers .

- Distillation : For liquid intermediates, fractional distillation under reduced pressure (e.g., 7 mmHg for 4-bromobutyric acid derivatives) minimizes thermal decomposition .

Advanced Research Questions

Q. What mechanistic insights explain nucleophilic substitution reactivity in this compound?

- Methodological Answer : The bromomethyl group undergoes reactions with strong nucleophiles (e.g., hydroxide, thiophenol):

- Base-Mediated Reactions : Sodium hydroxide in ethanol facilitates displacement, forming carboxylate intermediates (e.g., sodium 2-phenylthiobutyrate from thiophenol) .

- Steric Effects : The 3-methyl group may hinder backside attack, favoring elimination under high-temperature or bulky base conditions (e.g., pathways with KOtBu) .

Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., ) can elucidate transition states.

Q. How does pH and temperature influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Acidic Conditions (pH < 3) : Accelerate hydrolysis of the bromomethyl group to hydroxymethyl derivatives .

- Alkaline Conditions (pH > 9) : Promote decarboxylation or esterification, monitored via pH-stat titration .

- Thermal Stability : Decomposition above 100°C (observed in related brominated acids) necessitates storage at 2–8°C in amber vials to prevent radical-mediated degradation .

Q. What computational modeling approaches predict reactivity and regioselectivity in derivatives of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates activation energies for bromine displacement (e.g., B3LYP/6-31G* basis sets) .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., solvation in DMSO vs. THF) .

- QSPR Models : Relate Hammett constants (σ) of substituents to reaction rates for designing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.